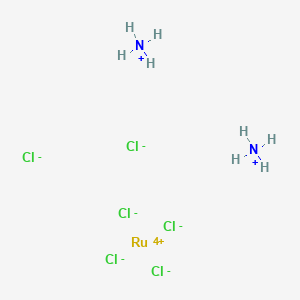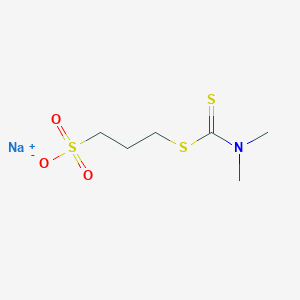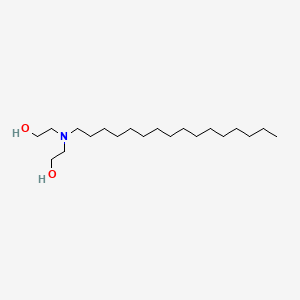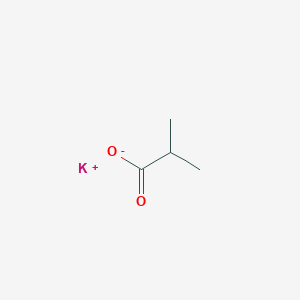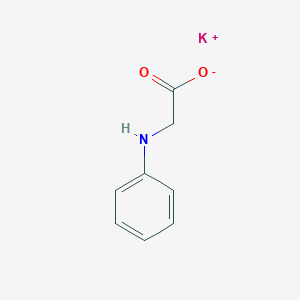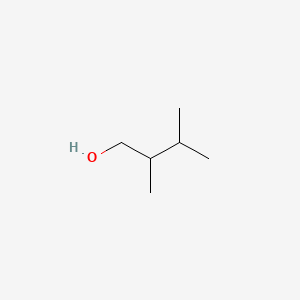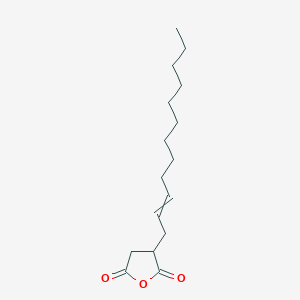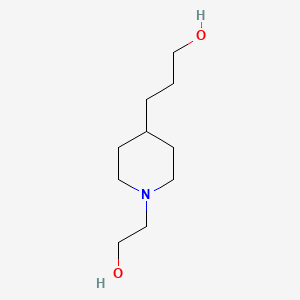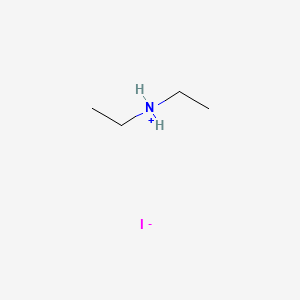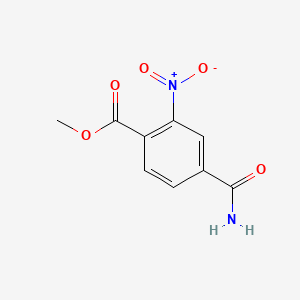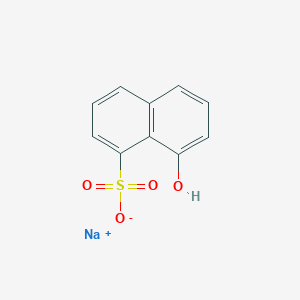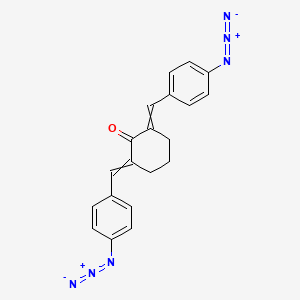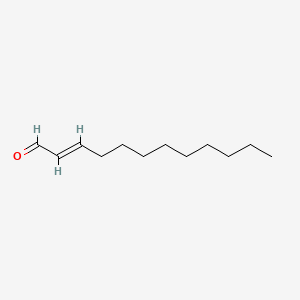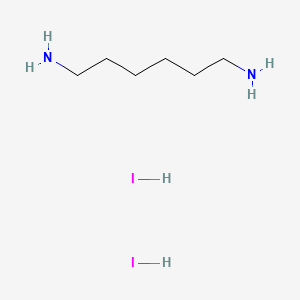
Hexane-1,6-diamine Dihydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane-1,6-diamine–hydrogen iodide (1/2), also known as hexamethylenediammonium diiodide, is a chemical compound with the molecular formula C6H16N2·2HI. It is a white to light yellow or light orange powder or crystalline solid. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexane-1,6-diamine–hydrogen iodide (1/2) can be synthesized through the reaction of hexane-1,6-diamine with hydrogen iodide. The reaction typically involves the following steps:
- Dissolving hexane-1,6-diamine in an appropriate solvent.
- Adding hydrogen iodide to the solution.
- Allowing the reaction to proceed under controlled temperature and pressure conditions.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of hexane-1,6-diamine–hydrogen iodide (1/2) follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Hexane-1,6-diamine–hydrogen iodide (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The iodide ions can be substituted with other halides or nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium chloride or potassium bromide can be used for halide exchange reactions
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Corresponding halide salts
Scientific Research Applications
Hexane-1,6-diamine–hydrogen iodide (1/2) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including perovskite solar cells .
Mechanism of Action
The mechanism of action of hexane-1,6-diamine–hydrogen iodide (1/2) involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or alteration of protein-protein interactions .
Comparison with Similar Compounds
Hexane-1,6-diamine–hydrogen iodide (1/2) can be compared with other similar compounds, such as:
Hexane-1,6-diamine: The parent compound without the iodide ions.
Hexamethylenediammonium diiodide: Another name for the same compound.
Hexamethylenediamine dihydroiodide: A similar compound with slight variations in the molecular structure
Uniqueness
The uniqueness of hexane-1,6-diamine–hydrogen iodide (1/2) lies in its specific combination of hexane-1,6-diamine with hydrogen iodide, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
hexane-1,6-diamine;dihydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2HI/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZXDFQTNLTDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN.I.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942282 |
Source


|
| Record name | Hexane-1,6-diamine--hydrogen iodide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20208-23-5 |
Source


|
| Record name | Hexane-1,6-diamine--hydrogen iodide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

